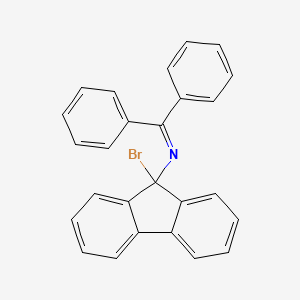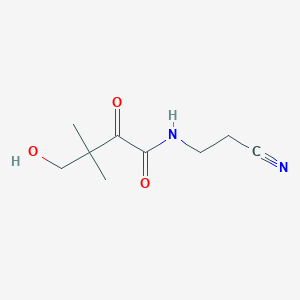
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyridine ring structure, which is substituted with hydroxyl and carboxylic acid groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be synthesized through microbial hydroxylation of pyridine-2-carboxylic acid. The process involves the use of Alcaligenes faecalis (DSM 6269), which induces regiospecific hydroxylation of pyridine-2-carboxylic acid to produce the desired compound .
Industrial Production Methods
The industrial production of this compound typically involves large-scale microbial fermentation processes. These processes are optimized for high yield and purity, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring.
Substitution: The hydroxyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various hydroxylated and carboxylated derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth and antioxidant activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
- 6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 2-Hydroxypyridine-3-carboxylic acid
Uniqueness
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its dual hydroxyl groups and carboxylic acid functionality make it a versatile compound for various applications, setting it apart from other similar compounds.
Properties
CAS No. |
112750-28-4 |
|---|---|
Molecular Formula |
C6H5NO5 |
Molecular Weight |
171.11 g/mol |
IUPAC Name |
1,5-dihydroxy-6-oxopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO5/c8-4-2-1-3(6(10)11)7(12)5(4)9/h1-2,8,12H,(H,10,11) |
InChI Key |
CZQIWNLPLFUFDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N(C(=C1)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)



![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)




![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)


